2-chloro-N,N-dicyclohexyl-5-nitrobenzamide
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Overview
Description
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide is an organic compound with the molecular formula C19H27ClN2O3. It is a derivative of benzamide, characterized by the presence of a chloro group at the second position, a nitro group at the fifth position, and two cyclohexyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-dicyclohexyl-5-nitrobenzamide typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents.
Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the chlorinated nitrobenzene with dicyclohexylamine under suitable conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Chlorination: Large quantities of benzene are nitrated and chlorinated using industrial reactors.
Amidation in Batch Reactors: The amidation step is carried out in batch reactors where the chlorinated nitrobenzene is reacted with dicyclohexylamine.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-chloro-N,N-dicyclohexyl-5-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and dicyclohexylamine.
Scientific Research Applications
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dicyclohexyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and the amide moiety also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-cyclohexyl-5-nitrobenzamide
- 2-chloro-N-cyclododecyl-5-nitrobenzamide
- 2-chloro-N-cyclopentyl-5-nitrobenzamide
Uniqueness
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide is unique due to the presence of two cyclohexyl groups, which impart distinct steric and electronic properties compared to its analogs
Properties
IUPAC Name |
2-chloro-N,N-dicyclohexyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c20-18-12-11-16(22(24)25)13-17(18)19(23)21(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSLBGPCBXHLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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